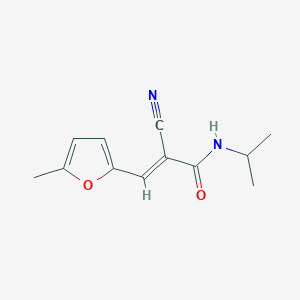![molecular formula C16H15F3N4O B2354994 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 2034333-70-3](/img/structure/B2354994.png)
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is an organic compound that has garnered attention for its unique structural features and potential applications in various fields of scientific research. This compound belongs to a class of heterocyclic compounds characterized by the presence of multiple fused rings, which can impart unique properties and reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone can be achieved through several synthetic pathways. One common method involves the condensation of a cyclopropyl hydrazine derivative with a pyridine-based aldehyde or ketone, followed by cyclization and subsequent functional group modifications. Reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like Lewis acids to promote cyclization.
Industrial Production Methods: For large-scale production, batch or continuous flow reactors can be employed to ensure consistent quality and yield. The industrial synthesis often requires optimized reaction conditions, including temperature control, pressure settings, and the use of automation to monitor the progress and purity of the product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Removal of oxygen atoms or the addition of hydrogen atoms, commonly achieved with agents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, facilitated by reagents like halogens or organometallic compounds.
Common Reagents and Conditions: Reagents such as sodium hydride, iodine, and palladium catalysts are frequently used in reactions involving this compound. Solvents like acetonitrile, tetrahydrofuran, and dimethylformamide are often employed to dissolve reactants and facilitate reactions.
Major Products Formed: The major products formed depend on the specific reaction undertaken. For instance, oxidation might yield hydroxylated derivatives, whereas substitution reactions could introduce new functional groups such as halides or alkyl chains.
Scientific Research Applications
Chemistry: In chemistry, (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone serves as a key intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Biologically, it may interact with various enzymes or receptors, making it a potential candidate for studying biochemical pathways or developing enzyme inhibitors.
Medicine: In medicine, its structural features allow it to be explored for potential therapeutic applications, such as in the development of new drugs for treating diseases that involve specific molecular targets.
Industry: Industrially, its unique properties can be harnessed in the development of advanced materials or as a reagent in chemical manufacturing processes.
Mechanism of Action
Molecular Targets and Pathways: The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptor proteins, often involving hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions can modulate biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives and pyridine-based methanones, each possessing slight variations in structure that confer different reactivity and application profiles.
Highlighting Uniqueness: What sets (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone apart is its distinct fused ring system combined with the trifluoromethyl group, which enhances its chemical stability and potential for diverse applications.
This brief overview covers the essential aspects of this fascinating compound. Dive deeper into any section that piques your interest!
Properties
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O/c17-16(18,19)14-4-3-11(8-20-14)15(24)22-5-6-23-12(9-22)7-13(21-23)10-1-2-10/h3-4,7-8,10H,1-2,5-6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSKCDXJKLYQLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({2-[(4-chlorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methylphenyl)acetamide](/img/structure/B2354911.png)
![5-chloro-1-(4-chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2354913.png)


![6-[3-(6-Oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]sulfonyl-3,4-dihydro-1H-quinolin-2-one](/img/structure/B2354918.png)
![methyl 3-{[6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-2-thiophenecarboxylate](/img/structure/B2354919.png)





![4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitro-1,2-dihydropyridin-2-one](/img/structure/B2354928.png)
![N-(5-chloro-2-methoxyphenyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2354929.png)
![1-(3,4-Dimethylphenyl)-4-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2354933.png)
